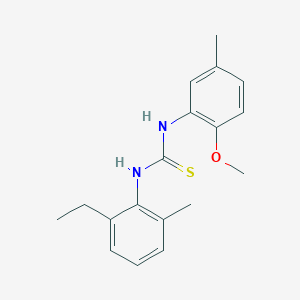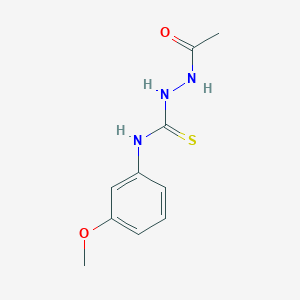
4-chloro-3,5-bis(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole
説明
Synthesis Analysis
The synthesis of compounds related to 4-chloro-3,5-bis(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole often involves reactions that yield pyrazole and isoxazole derivatives, which are key intermediates in the preparation of various organometallic and coordination compounds. Studies such as the one by Pettinari et al. (1995) on tin(IV) and organotin(IV) derivatives of bis(pyrazol-1-yl) alkanes and by Tang et al. (2002) on bis(pyrazol-1-yl)methanes with organogermyl and organosilyl groups highlight the synthesis routes and spectroscopic investigations of such compounds (Pettinari et al., 1995) (Tang et al., 2002).
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied through spectroscopic methods and X-ray crystallography. For instance, the synthesis and structural analysis of 4-chloro-2,6-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenol demonstrate the arrangement of pyrazole rings around a benzene core and their luminescent properties, providing insights into the electronic and spatial configuration of such molecules (Tang et al., 2014).
Chemical Reactions and Properties
The chemical reactivity of pyrazole and isoxazole derivatives involves various organometallic reactions, coordination to metal centers, and the formation of complexes with unique properties. The work by Sharma et al. (2015) on pyrazole-stabilized dinuclear palladium(II) chalcogenolates and their role in forming Pd-S/Se nanoparticles exemplifies the type of chemical transformations these compounds can undergo and their potential applications in nanotechnology (Sharma et al., 2015).
Physical Properties Analysis
The physical properties, such as luminescence, thermal stability, and phase behavior of pyrazole and isoxazole derivatives, are crucial for understanding their potential applications. Investigations into the luminescent properties and thermal behavior of coordination compounds containing pyrazole-based ligands, as discussed by Tǎbǎcaru et al. (2011), reveal significant aspects of their physical characteristics and the impact of molecular structure on these properties (Tǎbǎcaru et al., 2011).
Chemical Properties Analysis
The chemical properties of 4-chloro-3,5-bis(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole and related molecules, including their coordination chemistry, reactivity patterns, and role as ligands in the formation of metal complexes, are of significant interest. Research on new palladium complexes with rigid scorpion-type ligands and their catalytic activities showcases the diverse chemical behavior and applications of these compounds in catalysis and material science (Arroyo et al., 2000).
科学的研究の応用
Corrosion Inhibition
Bipyrazolic compounds, including those related to 4-chloro-3,5-bis(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole, have been evaluated for their corrosion inhibition properties. Studies demonstrate their efficacy as inhibitors against the corrosion of steel in acidic solutions. These compounds act as mixed-type inhibitors, efficiently protecting metal surfaces by adsorbing onto them and forming protective layers, thereby significantly reducing corrosion rates. The inhibitive action is attributed to the formation of a complex with the metal surface, adhering through a physical and chemical adsorption mechanism (Tebbji et al., 2005).
Coordination Chemistry and Metal Complexes
4-chloro-3,5-bis(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole and its derivatives have been used to synthesize various metal complexes, demonstrating the ligand's versatility in forming coordination compounds with different metals. These complexes are not only of theoretical interest for studying metal-ligand interactions but also have practical applications in catalysis, material science, and as potential anticorrosive agents. For instance, palladium complexes incorporating pyrazole-based ligands have been synthesized and characterized, revealing insights into their structural properties and potential applications in catalytic processes (Guerrero et al., 2008).
Antimicrobial Activity
Research into the antimicrobial activity of compounds related to 4-chloro-3,5-bis(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole has led to the synthesis of new classes of compounds exhibiting pronounced antimicrobial properties. These findings highlight the potential of such compounds in developing new antimicrobial agents, addressing the growing concern over antibiotic resistance (Lavanya et al., 2014).
特性
IUPAC Name |
4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN5O/c1-7-9(5-18(3)15-7)12-11(14)13(20-17-12)10-6-19(4)16-8(10)2/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXAUWHUMUPGJST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=C(C(=NO2)C3=CN(N=C3C)C)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3,5-bis(1,3-dimethyl-1H-pyrazol-4-YL)isoxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]tetrahydro-2-furancarboxamide](/img/structure/B4626825.png)

![3-[(3,4-dimethoxybenzyl)amino]-1-adamantanol hydrochloride](/img/structure/B4626837.png)
![ethyl N-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}glycinate](/img/structure/B4626851.png)
![4-[(4-benzyl-1-piperazinyl)carbonyl]-2-(3,4-dimethylphenyl)-6-methylquinoline](/img/structure/B4626862.png)
![(2,3-dimethoxybenzyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B4626868.png)
![N-{5-[2-(benzylamino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide](/img/structure/B4626872.png)

![methyl 4-(4-methoxyphenyl)-2-[({4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B4626891.png)
![N-(4-fluorophenyl)-N'-[5-(3-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4626909.png)
![4-{[(3-chlorophenyl)(methylsulfonyl)amino]methyl}-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide](/img/structure/B4626912.png)
![N-[3-(4-morpholinyl)propyl]-5-propyl-3-thiophenecarboxamide](/img/structure/B4626913.png)
![2-({5-[(2-methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4626920.png)
